

# Bromotriethylsilane CAS number and chemical properties

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## Compound of Interest

Compound Name: *Bromotriethylsilane*

Cat. No.: *B075722*

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## An In-depth Technical Guide to Bromotrimethylsilane

Audience: Researchers, scientists, and drug development professionals.

Note: This guide provides information on Bromotrimethylsilane (CAS No. 2857-97-8). The user's original request for "**Bromotriethylsilane**" yielded results almost exclusively for the trimethyl-substituted compound, suggesting a possible typographical error. The data herein pertains to Bromotrimethylsilane.

## Core Chemical Identity and Properties

Bromotrimethylsilane, also known as Trimethylsilyl bromide (TMSBr), is a versatile organosilicon compound widely used in organic synthesis.<sup>[1]</sup> It is a clear to yellowish liquid with a pungent odor.<sup>[2]</sup> Its utility stems from its ability to act as a mild and selective reagent for a variety of chemical transformations.<sup>[3]</sup>

Table 1: Chemical and Physical Properties of Bromotrimethylsilane

Property	Value	Source(s)
CAS Number	2857-97-8	[4]
Molecular Formula	C <sub>3</sub> H <sub>9</sub> BrSi	[3]
Molecular Weight	153.09 g/mol	
Boiling Point	79 °C (lit.)	[3]
Melting Point	-43 °C	[3]
Density	1.16 g/mL at 25 °C (lit.)	[3]
Refractive Index	n <sub>20/D</sub> 1.424 (lit.)	[3]
Flash Point	32 °C (90 °F)	[3]
Solubility	Decomposes in water. Miscible with various organic solvents.	[3]
Stability	Moisture sensitive. Stable under inert atmosphere.	[3]

## Key Applications in Research and Development

Bromotrimethylsilane is a valuable reagent in organic chemistry, primarily utilized for:

- **Silylating Agent:** It serves as a powerful silylating agent for the protection of functional groups such as alcohols, amines, and carboxylic acids.[3][5] The resulting trimethylsilyl (TMS) ethers or amines are stable under many reaction conditions but can be easily cleaved when desired.[2][5]
- **Cleavage of Functional Groups:** TMSBr is a mild and selective reagent for the cleavage of lactones, epoxides, acetals, and phosphonate esters.[3]
- **Catalysis:** In conjunction with other reagents, it can catalyze reactions such as the direct allylation of alcohols.[3]
- **Pharmaceutical Synthesis:** It is widely used in the synthesis of pharmaceutical intermediates. [6][7] For example, it has been used in the synthesis of adefovir intermediates.[3] Its ability to

selectively protect and deprotect functional groups is crucial in the multi-step synthesis of complex drug molecules.[6]

- Formation of Silyl Enol Ethers: It is an effective reagent for the formation of silyl enol ethers. [3]

## Experimental Protocols

### 3.1. Synthesis of Bromohydrins from Glycerol

A notable application of Bromotrimethylsilane is the selective conversion of glycerol into bromohydrins, which are valuable intermediates in the production of fine chemicals.[8] The reaction can be tuned to selectively produce either  $\alpha$ -monobromohydrin (1-MBH) or  $\alpha,\gamma$ -dibromohydrin (1,3-DBH).[8]

Methodology for the Synthesis of 1,3-dibromohydrin (1,3-DBH):[9]

- Materials:
  - Glycerol (10 mmol, 0.921 g)
  - Bromotrimethylsilane (TMSBr) (25 mmol, 3.83 g, 3.3 mL)
  - Acetic Acid (AcOH) (0.33 mmol, 0.02 g, 0.19 mL)
  - 15 mL screw-cap Pyrex® glass tube
- Procedure:
  - Under a nitrogen atmosphere, add TMSBr to a mixture of glycerol and acetic acid in the Pyrex tube.
  - Heat the biphasic mixture at 60 °C for 9 hours with magnetic stirring.
  - Upon completion, two phases will form. The upper phase contains unreacted TMSBr and hexamethyldisiloxane.
  - Remove the upper phase using a Pasteur pipette.

- The lower, pale yellow phase, containing the bromo derivatives, is subjected to distillation under vacuum to isolate the product.

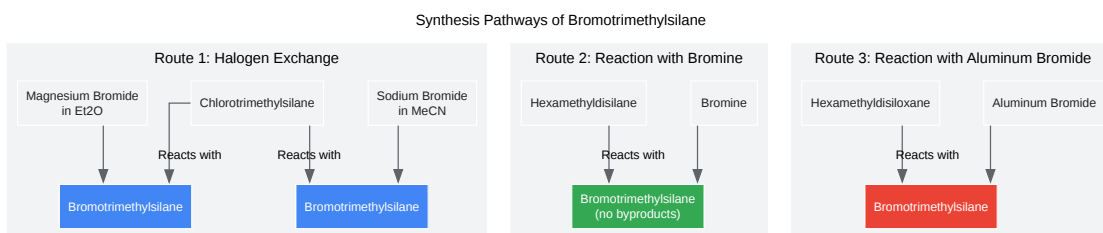
#### Methodology for the Synthesis of 1-monobromohydrin (1-MBH):[\[9\]](#)

- Materials:
  - Glycerol (10 mmol, 0.921 g)
  - Bromotrimethylsilane (TMSBr) (15 mmol, 2.30 g, 1.98 mL)
  - Acetic Acid (AcOH) (0.33 mmol, 0.02 g, 0.19 mL)
- Procedure:
  - Combine the reactants in a suitable vessel under a nitrogen atmosphere.
  - Stir the biphasic mixture at 20 °C for 24 hours.
  - The lower, pale orange phase is subjected to evaporation at 50 °C / 5–10 mmHg to remove volatile compounds.
  - The final product is isolated via distillation at 50–60 °C /  $3 \times 10^{-2}$  mmHg.

## Diagrams and Workflows

### 4.1. Synthesis of Bromotrimethylsilane

Several methods exist for the preparation of Bromotrimethylsilane. The diagram below illustrates three common synthetic routes.[\[3\]](#)



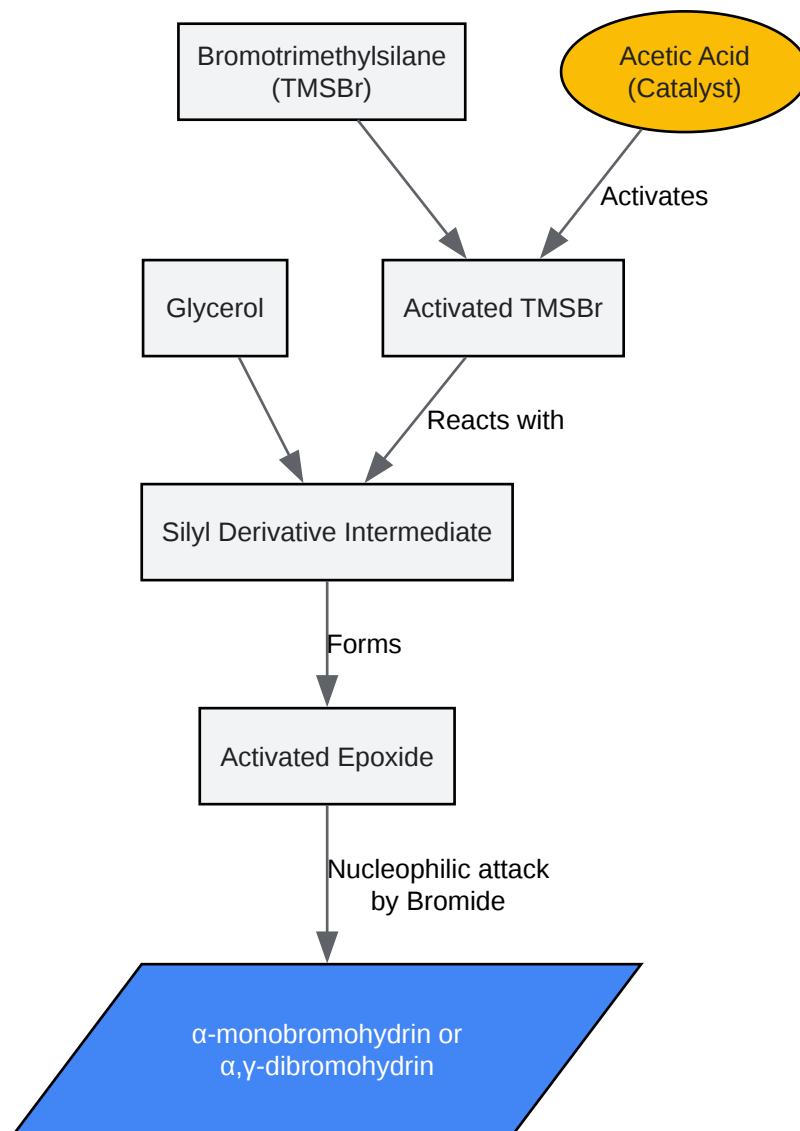
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Caption: Common synthetic routes to Bromotrimethylsilane.

#### 4.2. Reaction Pathway: Conversion of Glycerol to Bromohydrins

The reaction of Bromotrimethylsilane with glycerol, catalyzed by acetic acid, proceeds through a proposed silyl derivative intermediate.<sup>[9]</sup>

## Proposed Mechanism for Glycerol Bromination



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Caption: Proposed reaction pathway for the synthesis of bromohydrins.

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